5-[1-(5-Bromofuran-2-carbonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(5-Bromofuran-2-carbonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole is a complex organic compound known for its unique structure and significant potential in various scientific fields. It is characterized by a fusion of several functional groups, making it a point of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(5-Bromofuran-2-carbonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole typically involves a multi-step process:
Step 1: Starting with the furan ring, introduce the bromine atom at the 5-position using a brominating agent such as N-bromosuccinimide in the presence of a catalyst.
Step 2: The bromofuran intermediate is then reacted with a carbonyl chloride to form the 5-bromofuran-2-carbonyl chloride derivative.
Step 3: This intermediate undergoes a nucleophilic substitution with 4-fluoropyrrolidine to yield the 1-(5-bromofuran-2-carbonyl)-4-fluoropyrrolidine derivative.
Step 4: Finally, the key intermediate is coupled with 3-methyl-1,2,4-oxadiazole in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This could include:
Use of flow chemistry to maintain continuous production.
Optimization of reaction conditions (temperature, pressure) for maximum yield.
Implementation of purification methods such as recrystallization or column chromatography on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can be oxidized to produce various furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Jones reagent or PCC (Pyridinium chlorochromate) under mild conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base.
Major Products
Oxidation Products: Furan-2,5-dione derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Varied derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds applications across several scientific domains:
Chemistry: Used in the synthesis of novel organic compounds due to its unique structure.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Used in materials science for the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 5-[1-(5-Bromofuran-2-carbonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole exerts its effects is multifaceted:
Molecular Targets: The compound may interact with enzyme active sites, particularly those involved in metabolic pathways.
Pathways Involved: It could influence signaling pathways in cells, particularly those involved in neurochemical transmission due to the fluoropyrrolidine component.
Comparison with Similar Compounds
Similar Compounds
5-[1-(5-Bromofuran-2-carbonyl)-pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
5-[1-(5-Chlorofuran-2-carbonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
5-[1-(5-Bromothiophene-2-carbonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
Uniqueness
Unique Functional Groups: The combination of a bromofuran and a fluoropyrrolidine moiety is particularly unusual.
Reactivity: Its reactivity profile, particularly with respect to substitution and oxidation reactions, distinguishes it from many similar compounds.
This compound, with its blend of structural uniqueness and versatile reactivity, holds promise for various innovative applications.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFN3O3/c1-6-15-11(20-16-6)8-4-7(14)5-17(8)12(18)9-2-3-10(13)19-9/h2-3,7-8H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCAQCYXYYPKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2C(=O)C3=CC=C(O3)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.